molecular formula C26H23ClN4O3 B1277381 CRTh2 antagonist 2 CAS No. 780763-95-3

CRTh2 antagonist 2

Katalognummer B1277381
CAS-Nummer: 780763-95-3
Molekulargewicht: 474.9 g/mol
InChI-Schlüssel: CUNNBJJEJUDKNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CRTh2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells, is a G-protein-coupled receptor that plays a significant role in mediating allergic and inflammatory responses through its interaction with prostaglandin D2 (PGD2). CRTh2 antagonists have been the focus of research due to their potential in treating various inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the receptor's function and thereby reducing inflammation .

Synthesis Analysis

The discovery and optimization of CRTh2 antagonists have involved high-throughput screening and subsequent structure-activity relationship (SAR) studies. For instance, initial findings from a screening campaign led to the identification of a spiro-indolinone compound with moderate potency. Further SAR investigations, particularly around the carboxylic acid and succinimide functional groups, resulted in the development of single-digit nanomolar antagonists with suitable pharmacokinetic properties for oral bioavailability .

Molecular Structure Analysis

CRTh2 antagonists have been developed from various chemical classes, including indole-3-acetic acids and tricyclic tetrahydroquinolines. The molecular structures of these compounds have been optimized through structure-based drug design, using homologue models of the CRTh2 receptor to switch between agonism and antagonism. This optimization has led to the identification of potent and selective CRTh2 receptor antagonists with favorable pharmacokinetic profiles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of CRTh2 antagonists are not detailed in the provided data. However, the optimization of these compounds typically involves modifications to specific functional groups to enhance receptor binding affinity, selectivity, and metabolic stability, as seen in the development of MK-8318 .

Physical and Chemical Properties Analysis

CRTh2 antagonists like OC000459, MK-7246, and LAS191859 have been characterized by their potent and selective inhibition of the CRTh2 receptor. These compounds exhibit good oral bioavailability and metabolic stability, which are crucial for their effectiveness as therapeutic agents. The physical and chemical properties of these antagonists, such as solubility and stability, are tailored to ensure that they maintain their efficacy in vivo, with some compounds showing long-lasting effects due to prolonged receptor residence time .

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization and Clinical Efficacy

  • Pharmacological Profile : CRTh2 antagonist LAS191859 demonstrates potent and selective antagonistic activity, with a receptor binding kinetics showing a long residence time. This translates to prolonged in vivo efficacy, potentially beneficial for chronic asthma treatment (Calbet et al., 2016).

  • Clinical Perspectives : CRTh2 antagonists, by targeting eosinophilic asthma, offer potential as practical alternatives to biological treatments for severe asthma. Clinical trials indicate varying efficacy, suggesting a targeted approach for specific patient subgroups (Singh, Ravi, & Southworth, 2017).

Structural Insights and Drug Development

  • Molecular Structure Analysis : Studies on human CRTh2 with antagonists like fevipiprant reveal unique binding modes and mechanisms for lipid recognition, providing insights for future drug development (Wang et al., 2018).

  • Computational Analysis : Ligand-based studies like 3D-QSAR on CRTh2 receptor antagonists enhance understanding of molecular interactions, aiding in the design of more effective drugs (Babu, Sohn, & Madhavan, 2015).

Clinical Trials and Efficacy Assessments

  • Meta-Analysis of Clinical Trials : Various studies demonstrate that CRTh2 antagonists can safely improve lung function, quality of life, and reduce asthma exacerbations, particularly as monotherapy (Yang et al., 2018).

  • Pharmacokinetic/Pharmacodynamic Modeling : Studies on CRTh2 antagonists like ACT-453859 and setipiprant help optimize dose selection, demonstrating their potential in blocking PGD2-induced internalization of CRTh2 on eosinophils (Krause et al., 2016).

Zukünftige Richtungen

CRTH2 antagonists could provide a practical alternative to biological treatments for patients with severe asthma . Future perspectives for this class of drug are considered, including the selection of the subgroup of patients most likely to show a meaningful treatment response .

Eigenschaften

IUPAC Name

2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNNBJJEJUDKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CRTh2 antagonist 2

Synthesis routes and methods

Procedure details

The thus obtained methyl {4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetate was dissolved in THF (1 mL) and treated with 1N NaOH (0.5 mL). The resulting biphasic mixture was stirred at room temperature for 14 hours at which time it was poured into water. The separated aqueous phase was washed with EtOAc and then acidified with 1N HCl and back extracted with EtOAc. The combined organic extracts was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product thus obtained was dissolved in a minimum volume of THF to which n-hexane was added. The separated precipitate was collected by suction, rinsed with n-hexane, and dried under vacuum to give (4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetic acid (0.038 g, 40% yield) as a white powder.
Name
methyl {4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRTh2 antagonist 2
Reactant of Route 2
CRTh2 antagonist 2
Reactant of Route 3
CRTh2 antagonist 2
Reactant of Route 4
Reactant of Route 4
CRTh2 antagonist 2
Reactant of Route 5
Reactant of Route 5
CRTh2 antagonist 2
Reactant of Route 6
Reactant of Route 6
CRTh2 antagonist 2

Citations

For This Compound
18
Citations
P Risch, T Pfeifer, J Segrestaa, H Fretz… - Journal of Medicinal …, 2015 - ACS Publications
Various racemic and enantioenriched (trans)-X,Y-dihydroxy-X,Y-dihydronaphthoyl analogues as well as X-hydroxy-naphthoyl analogues of CRTh2 antagonist 2-(2-(1-naphthoyl)-8-…
Number of citations: 4 pubs.acs.org
S Babu, H Sohn, T Madhavan - Computational Biology and Chemistry, 2015 - Elsevier
… In the present study, we developed 3D-QSAR models of CRTh2 antagonist 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acids using CoMFA and CoMSIA methods based on the …
Number of citations: 20 www.sciencedirect.com
T Luker, R Bonnert, SW Paine, J Schmidt… - Journal of medicinal …, 2011 - ACS Publications
A novel series of zwitterions is reported that contains potent, selective antagonists of the chemoattractant receptor-homologous expressed on Th2 lymphocytes receptor (CRTh2 or DP2)…
Number of citations: 11 pubs.acs.org
H Fretz, A Valdenaire, J Pothier, K Hilpert… - Journal of Medicinal …, 2013 - ACS Publications
… Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro… started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4-…
Number of citations: 50 pubs.acs.org
L Yue, M Durand, MCL Jacob, P Hogan, S McManus… - Bone, 2012 - Elsevier
Prostaglandin D 2 (PGD 2 ) is a lipid mediator synthesized from arachidonic acid that directly activates two specific receptors, the D-type prostanoid (DP) receptor and chemoattractant …
Number of citations: 19 www.sciencedirect.com
H Fretz, A Valdenaire, J Pothier, K Hilpert, C Gnerre… - nowere.net
… ABSTRACT: Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-… was started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4…
Number of citations: 2 www.nowere.net
I Nagao, T Ishizaka, H Kawanami - orgspectroscopyint.blogspot.in
… Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro… started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4-…
Number of citations: 0 orgspectroscopyint.blogspot.in
OFT BLOG - allfordrugs.com
… Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro… started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4-…
Number of citations: 2 www.allfordrugs.com
T Kanagalingam, M Vijeyakumaran, NS Palikhe… - bioRxiv, 2018 - biorxiv.org
Background Inhaled glucocorticosteroids (GCs) are the main treatment for asthma as they reduce type 2 cytokine (IL-4, IL-5 and IL-13) expression and induce apoptosis. Asthma …
Number of citations: 3 www.biorxiv.org
M Chatzopoulou, TDW Claridge… - Journal of Medicinal …, 2019 - ACS Publications
5-(Ethylsulfonyl)-2-(naphthalen-2-yl)benzo[d]oxazole (ezutromid, 1) is a first-in-class utrophin modulator that has been evaluated in a phase 2 clinical study for the treatment of …
Number of citations: 11 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.